tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate

Kinase inhibitor design Hinge-binding pharmacophore Hydrogen bond donor count

tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1289384-62-8) is a synthetic small-molecule building block comprising a Boc-protected piperidine ring linked via a secondary amine at the 4-position to a 3-methylpyrazine moiety. With a molecular formula C₁₅H₂₄N₄O₂ and molecular weight 292.38 g·mol⁻¹, it possesses one hydrogen bond donor (the NH), five hydrogen bond acceptors, a predicted ACD/LogP of 1.16, and a topological polar surface area (TPSA) of ~67 Ų.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
Cat. No. B7898278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1NC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H24N4O2/c1-11-13(17-8-7-16-11)18-12-5-9-19(10-6-12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,17,18)
InChIKeyNKGNARKWKCSIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1289384-62-8): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1289384-62-8) is a synthetic small-molecule building block comprising a Boc-protected piperidine ring linked via a secondary amine at the 4-position to a 3-methylpyrazine moiety . With a molecular formula C₁₅H₂₄N₄O₂ and molecular weight 292.38 g·mol⁻¹, it possesses one hydrogen bond donor (the NH), five hydrogen bond acceptors, a predicted ACD/LogP of 1.16, and a topological polar surface area (TPSA) of ~67 Ų . Its closest structural analogs include the des-methyl pyrazine variant (CAS 301226-90-4), the N-methylated derivative (CAS 1289388-48-2), the methylene-spacer homolog (CAS 1289385-63-2), the 3-piperidinyl regioisomer (CAS 1289385-32-5), and the piperazine scaffold surrogate (CAS 1420822-45-2) . The compound is supplied at ≥98% purity by multiple vendors and is recognized as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition and central nervous system (CNS) receptor modulation .

Procurement Risk Assessment: Why tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate Cannot Be Indiscriminately Replaced by In-Class Analogs


In-class analogs of tert-butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate exhibit quantifiable differences in hydrogen bond donor capacity, lipophilicity, topological polar surface area, and scaffold geometry that preclude simple interchangeability in structure-activity relationship (SAR) campaigns . The presence of the secondary amine NH acts as a hydrogen bond donor critical for ATP-site hinge-binding interactions with kinase targets—a feature proven essential in crystallographically characterized aminopyrazine–kinase complexes [1]. Replacing the piperidine scaffold with piperazine alters the pKa and protonation state at physiological pH, while N-methylation eliminates the sole H-bond donor and simultaneously increases LogP, potentially shifting both target engagement and pharmacokinetic (PK) profile [2]. Even a regioisomeric shift from the 4-piperidinyl to 3-piperidinyl attachment redirects the exit vector of the pyrazine pharmacophore, potentially disrupting key binding contacts . The evidence items below quantify these differentiating parameters to guide risk-aware compound selection.

Quantitative Differentiation Guide: tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate vs. Closest Analogs Across Six Experimental Dimensions


Hydrogen Bond Donor Capacity: NH vs. N-Methyl Elimination in Kinase Hinge-Binding Motifs

The target compound possesses one hydrogen bond donor (the secondary amine NH linking pyrazine to piperidine). In contrast, the N-methyl analog, tert-butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1289388-48-2), has zero H-bond donors . Crystallographic studies of aminopyrazine-based kinase inhibitors, such as the Nek2 inhibitor series reported by Whelligan et al. (2010), demonstrate that the aminopyrazine NH forms two conserved hydrogen bonds with the kinase hinge region backbone (Glu91 and Cys89 in Nek2), contacts that are critical for ATP-competitive inhibition [1]. Elimination of this H-bond donor via N-methylation would abrogate one arm of the hinge-binding interaction, potentially reducing binding affinity by orders of magnitude in kinase targets where the NH contact is structurally conserved.

Kinase inhibitor design Hinge-binding pharmacophore Hydrogen bond donor count

Lipophilicity Control: Comparative LogP Values and Implications for Aqueous Solubility and Metabolic Stability

The target compound has a vendor-reported LogP of 2.596 and an ACD/LogP of 1.16 . The N-methyl analog (CAS 1289388-48-2) has a vendor-reported LogP of 2.621 , representing an increase of ΔLogP ≈ 0.025. While this difference is modest, the N-methyl compound also eliminates the polar NH and reduces TPSA (see Evidence Item 3), producing a combined effect on solubility. From a class-level perspective, minimizing LogP within an active series correlates with reduced cytochrome P450 metabolism and lower hERG channel inhibition risk, as demonstrated in the CXCR3 antagonist program exploring pyridyl/pyrazinyl-piperazinyl-piperidine derivatives [1]. The des-methyl analog (CAS 301226-90-4) lacks the pyrazine 3-methyl substituent, which further reduces LogP but may compromise kinase selectivity and target engagement due to reduced hydrophobic contact surface area .

Lipophilicity LogP Drug-likeness ADME

Topological Polar Surface Area (TPSA): Implications for Oral Bioavailability and CNS Penetration

The target compound has a TPSA of 67.35 Ų (vendor-calculated) , whereas the N-methyl analog (CAS 1289388-48-2) yields a TPSA of only 58.56 Ų , a reduction of 8.79 Ų (13.1%). Under the Veber rules for oral bioavailability, TPSA ≤ 140 Ų is favorable; both compounds satisfy this criterion [1]. However, for CNS-targeted programs, a TPSA below 60–70 Ų is empirically associated with improved blood-brain barrier (BBB) penetration [2]. The N-methyl analog's lower TPSA (58.56 Ų) may favor CNS exposure, while the target compound's higher TPSA (67.35 Ų) may be advantageous for peripherally restricted programs where CNS side effects are undesirable. The methylene-spacer analog (CAS 1289385-63-2, MW 306.4, C₁₆H₂₆N₄O₂) introduces an additional rotatable bond between piperidine and pyrazine, increasing conformational entropy and altering the exit vector geometry .

TPSA Oral bioavailability CNS drug design Physicochemical property

Scaffold Selection: Piperidine vs. Piperazine Basicity and Conformational Impact on Target Engagement

The target compound employs a piperidine scaffold (predicted pKa of the ring nitrogen ~9.5 for N-alkylpiperidines) . The piperazine analog, tert-butyl 4-(3-methylpyrazin-2-yl)piperazine-1-carboxylate (CAS 1420822-45-2, MW 278.35), contains two nitrogen atoms with distinct pKa values (~5.6 and ~9.8), conferring pH-dependent protonation states that differ from piperidine [1]. Piperazine's second nitrogen can serve as an additional hydrogen bond acceptor or, when protonated, a cationic center that engages Asp/Glu side chains in kinase active sites or GPCR binding pockets. The pyrazine moiety is directly attached to the piperazine ring via a C–N bond in the piperazine analog, whereas the target compound features an NH linker, introducing both a hydrogen bond donor and rotational flexibility at the pyrazine–piperidine junction. Medicinal chemistry precedent demonstrates that piperazine-to-piperidine scaffold switches can dramatically alter kinase selectivity profiles, as observed in the c-Met/ALK inhibitor series utilizing aminopyridyl/piperidinyl spirocyclic cores [2].

Scaffold hopping Piperidine vs. piperazine Basicity Conformational constraint

Regiochemical Precision: 4-Piperidinyl vs. 3-Piperidinyl Attachment and Exit Vector Geometry in Kinase Active Sites

The target compound positions the 3-methylpyrazin-2-ylamino group at the 4-position of the piperidine ring (para to the Boc-carbamate nitrogen). The 3-piperidinyl regioisomer, tert-butyl 3-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1289385-32-5), relocates this pharmacophore to the meta position . In the 4-substituted isomer, the pyrazine moiety projects linearly from the piperidine ring plane along the equatorial axis, whereas in the 3-substituted isomer, the pyrazine is oriented at a ~60° angle relative to this axis, significantly altering the exit vector of the hinge-binding group. This geometric distinction has been exploited in kinase drug discovery: the aminopyridyl/piperidinyl spirocyclic c-Met/ALK inhibitor series demonstrated that the spatial positioning of the heteroaryl group relative to the piperidine scaffold is a critical determinant of kinase selectivity, with suboptimal vectors leading to 10- to 100-fold losses in potency [1]. Both regioisomers share identical molecular formulas (C₁₅H₂₄N₄O₂, MW 292.38), but the 3-substituted variant may exhibit different conformational preferences due to steric interactions between the pyrazine 3-methyl group and the piperidine ring .

Regiochemistry Exit vector Piperidine substitution Kinase inhibitor design

Synthetic Tractability: Boc Protection as a Strategic Enabler for Parallel Library Synthesis and Late-Stage Diversification

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen enables selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to yield the free secondary amine, which can then be functionalized via amide coupling, reductive amination, or sulfonylation . Compared to structurally related intermediates that lack the Boc group (requiring protecting group installation prior to further elaboration), the target compound is 'synthesis-ready,' reducing the step count for library production by 1–2 synthetic steps. The compound's purity specification of 98% (HPLC) as supplied by multiple vendors exceeds the ≥95% purity commonly offered for the N-methyl analog and piperazine comparators , potentially reducing the need for pre-use purification in high-throughput chemistry workflows. Additionally, the predicted physicochemical stability—boiling point 423.9±45.0 °C and density 1.2±0.1 g·cm⁻³ —indicates the compound is amenable to long-term storage under standard laboratory conditions without special handling requirements beyond those typical for Boc-protected amines.

Boc protecting group Parallel synthesis Fragment-based drug discovery Intermediate stability

Recommended Application Scenarios for tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate Based on Quantified Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Hinge-Binder Optimization

The compound's single secondary amine NH serves as a validated hydrogen bond donor for kinase hinge-region engagement, as evidenced by crystallographic studies of aminopyrazine–Nek2 complexes demonstrating two conserved hinge hydrogen bonds [1]. Procurement of this compound (rather than the N-methyl analog, which has zero HBD) is indicated when the synthetic strategy requires retention of hinge-binding capacity during fragment growth. The Boc group can be deprotected post-coupling to reveal a free piperidine amine for subsequent diversification, enabling modular construction of focused kinase inhibitor libraries.

Peripherally Restricted Drug Candidate Synthesis Requiring Controlled CNS Exposure

With a TPSA of 67.35 Ų, this compound sits near the empirical threshold for reduced BBB penetration (TPSA > 60–70 Ų) [2]. When the project objective is to minimize CNS exposure to avoid neurological side effects—a common requirement for oncology kinase inhibitors—the target compound is preferable to the N-methyl analog (TPSA 58.56 Ų), which would confer a higher probability of CNS penetration . This TPSA-based selection strategy is supported by the medicinal chemistry design principles validated across multiple CNS and non-CNS drug discovery programs.

Parallel Library Synthesis Requiring High-Purity, Boc-Protected Building Blocks

The compound's 98% purity specification and Boc-protected piperidine architecture make it directly compatible with automated parallel synthesis platforms . Compared to analogs offered at 95% purity, the higher starting purity reduces the risk of side reactions and simplifies post-reaction purification. The Boc group is selectively cleavable under standard acidic conditions (TFA or HCl), enabling a 'protect-and-elaborate' strategy that is foundational to modern medicinal chemistry workflows.

Scaffold-Hopping SAR Campaigns Comparing Piperidine vs. Piperazine Cores

For programs exploring the impact of scaffold basicity and conformation on target binding, this compound serves as the definitive piperidine comparator against the piperazine analog (CAS 1420822-45-2) . Systematic comparison of these two scaffolds across a common chemotype can reveal the contribution of piperidine's single basic nitrogen (predicted pKa ~9.5) versus piperazine's dual-nitrogen, pH-dependent protonation states to in vitro potency, selectivity, and cellular activity. Such scaffold-hopping exercises are essential for patent strategy and lead series selection.

Quote Request

Request a Quote for tert-Butyl 4-((3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.